molecular formula C18H13FN4O B11176208 7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11176208
M. Wt: 320.3 g/mol
InChI Key: GEMJIEVEERZIDS-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which exhibit interesting biological activities.
  • Its structure features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with a cyclopropyl group at position 7 and a fluorophenyl substituent.
  • The compound’s unique arrangement of fused rings contributes to its potential pharmacological properties.
  • Preparation Methods

      Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves cyclization of appropriate precursors.

      Reaction Conditions: The cyclization can be achieved using reagents like strong acids or bases under specific temperature and solvent conditions.

      Industrial Production: While industrial-scale production details are proprietary, laboratories typically synthesize this compound using scalable methods.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: It may serve as a probe for biological studies due to its unique structure.

      Medicine: Investigations focus on its potential as an anticancer agent or kinase inhibitor.

      Industry: The compound’s applications in materials science or drug development are areas of interest.

  • Mechanism of Action

      Molecular Targets: It likely interacts with specific proteins or enzymes due to its structural features.

      Pathways Involved: Further research is needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

      Uniqueness: Its fused pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold sets it apart.

      Similar Compounds: Other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, such as related derivatives, may share similar properties.

    Properties

    Molecular Formula

    C18H13FN4O

    Molecular Weight

    320.3 g/mol

    IUPAC Name

    11-cyclopropyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

    InChI

    InChI=1S/C18H13FN4O/c19-12-3-1-11(2-4-12)14-10-21-23-16-7-8-22(13-5-6-13)18(24)15(16)9-20-17(14)23/h1-4,7-10,13H,5-6H2

    InChI Key

    GEMJIEVEERZIDS-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1N2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=C(C=C5)F

    Origin of Product

    United States

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